molecular formula C18H17N5O3 B2604753 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide CAS No. 899995-94-9

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide

Cat. No. B2604753
M. Wt: 351.366
InChI Key: MBQPFWJUKNBFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
BenchChem offers high-quality N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide involves the reaction of tert-butyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylate with 2-bromo-4'-hydroxybenzophenone, followed by the reaction of the resulting intermediate with 2-aminobenzofuran-5-carboxamide.

Starting Materials
tert-butyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylate, 2-bromo-4'-hydroxybenzophenone, 2-aminobenzofuran-5-carboxamide

Reaction
Step 1: tert-butyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylate is reacted with sodium hydride in DMF to form the corresponding sodium salt., Step 2: The sodium salt is then reacted with 2-bromo-4'-hydroxybenzophenone in the presence of potassium carbonate in DMF to form the intermediate product, N-(1-(tert-butyl)-4-bromo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzophenone-4'-ol., Step 3: The intermediate product is then reacted with 2-aminobenzofuran-5-carboxamide in the presence of cesium carbonate in DMF to form the final product, N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide.

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-18(2,3)23-15-12(9-20-23)17(25)22(10-19-15)21-16(24)14-8-11-6-4-5-7-13(11)26-14/h4-10H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQPFWJUKNBFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide

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